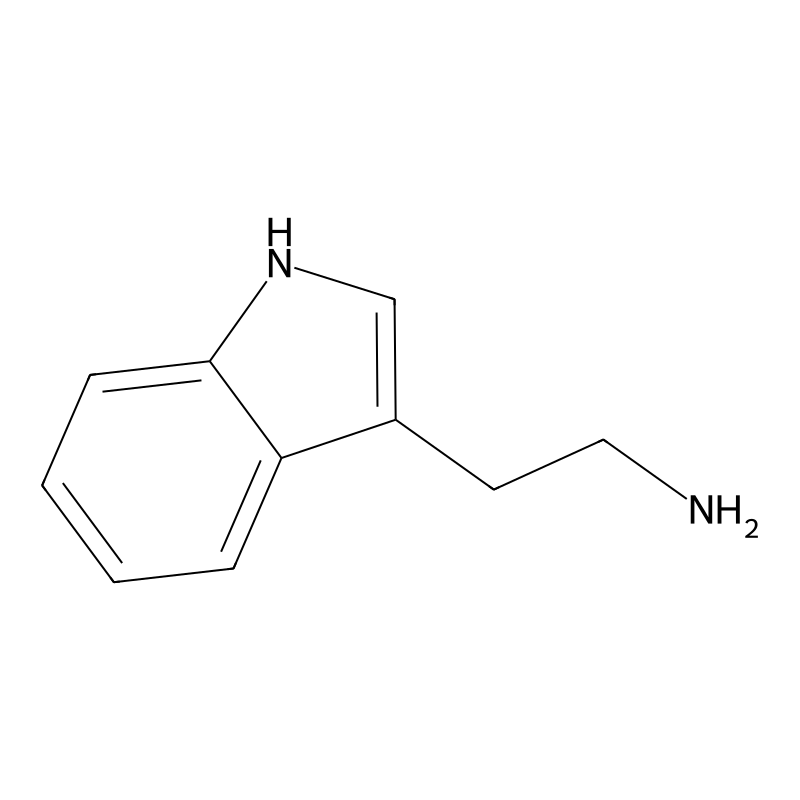(R)-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
,3-Dipolar Cycloadditions
These reactions involve the formation of a five-membered ring from a dipolar molecule and another molecule with a double bond. R-TM-TFA can be used to achieve high enantioselectivity, meaning that it preferentially produces one enantiomer of the product molecule PubChem, National Institutes of Health.
Friedel-Crafts Alkylations
These reactions involve the attachment of an alkyl group to an aromatic ring. R-TM-TFA can be used to achieve enantioselective Friedel-Crafts alkylations, which are valuable in the synthesis of complex organic molecules Sigma-Aldrich: .
(R)-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid is a chiral compound characterized by its unique structural features, which include a tert-butyl group, a methyl group, and an imidazolidinone ring, all linked to a trifluoroacetic acid moiety. Its molecular formula is and it has a molecular weight of approximately 270.25 g/mol . This compound is notable for its significant applications in various fields of chemistry, biology, and industry due to its distinct chemical properties and reactivity patterns.
- 1,3-Dipolar Additions: Acting as a highly selective organocatalyst.
- Friedel-Crafts Alkylation: Facilitating the alkylation of aromatic compounds.
- Formation of tert-Butoxycarbonyl Derivatives: Involved in the transformation of amino acids and other organic compounds through its unique reactivity pattern influenced by the bulky tert-butyl group .
(R)-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid has been investigated for its potential biological activities. It acts as a biochemical probe, interacting with biological macromolecules and influencing cellular processes. The compound's effects include:
- Cell Signaling Modulation: Influencing pathways related to gene expression and metabolism.
- Enzyme Interaction: Acting as an inhibitor or activator depending on the biochemical context .
The synthesis of (R)-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid typically involves several key steps:
- Formation of the Imidazolidinone Ring: Cyclization of appropriate precursors under controlled conditions.
- Alkylation Reactions: Introduction of the tert-butyl and methyl groups using suitable alkylating agents.
- Attachment of Trifluoroacetic Acid Moiety: Finalizing the synthesis by incorporating the trifluoroacetic acid group .
This compound has diverse applications across various fields:
- Chemistry: Utilized as a chiral auxiliary in asymmetric synthesis and as a building block for complex organic molecules.
- Biology: Explored for its potential therapeutic properties and role in biochemical research.
- Industry: Employed in producing specialty chemicals, agrochemicals, and materials science applications .
Studies on (R)-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid have focused on its interactions with various biomolecules. It has been shown to influence biochemical pathways by binding to specific targets, impacting enzyme activity, and modulating cellular responses. The compound's efficacy can vary based on environmental factors such as temperature and the presence of other reactants .
Several compounds share structural or functional similarities with (R)-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid. Here are some comparable compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (S)-(+)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid | Enantiomer with similar structure | Opposite chirality affects biological activity |
| 2-(tert-Butyl)-3-methylimidazolidin-4-one | Lacks trifluoroacetic acid moiety | Used in different synthetic pathways |
| 1-Methylimidazolidin-2-one | Simpler structure without bulky tert-butyl group | Less steric hindrance may lead to different reactivity |
These compounds illustrate the uniqueness of (R)-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid due to its specific functional groups and chiral nature, which influence its reactivity and biological interactions differently compared to other similar compounds .
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








